
Sodium tetrabromoaurate
Overview
Description
Sodium tetrabromoaurate is an inorganic compound with the chemical formula NaAuBr₄. It is a salt composed of sodium cations (Na⁺) and tetrabromoaurate anions ([AuBr₄]⁻). This compound is known for its distinctive red to black crystalline appearance and is primarily used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate can be synthesized by reacting gold(III) bromide with sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product . The general reaction can be represented as: [ \text{AuBr}_3 + \text{NaBr} \rightarrow \text{NaAuBr}_4 ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the controlled reaction of gold with bromine in the presence of sodium bromide. The reaction is carried out under specific conditions to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrabromoaurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form gold metal and other lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as thiocyanate and cyanide can replace bromide ions under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold metal and sodium bromide.
Substitution: Complexes with different ligands, such as sodium tetrathiocyanatoaurate.
Scientific Research Applications
Catalytic Applications
Sodium tetrabromoaurate has been extensively studied for its catalytic properties in organic synthesis.
Gold Catalysis:
- Synthesis of Heterocycles: It is used as a catalyst for the synthesis of important heterocycles such as 1,5-benzodiazepines and quinoxalines from o-phenylenediamine and ketones. This method demonstrates high efficiency and selectivity under mild conditions, making it a valuable tool in pharmaceutical chemistry .
- Reduction Reactions: The compound facilitates the reduction of tetrachloroaurate(III) ions with bioligands, leading to the formation of gold nanoparticles. This process is significant in developing biocompatible materials for various applications .
Nanotechnology
This compound plays a crucial role in the synthesis of gold nanoparticles, which have diverse applications in nanotechnology.
Nanoparticle Synthesis:
- Core/Alloy Nanoparticles: It participates in the fabrication of core/alloy nanoparticles via layer-by-layer hydrothermal methods. These nanoparticles exhibit unique optical properties and are used in sensors, drug delivery systems, and imaging .
- Stabilization with Bioligands: Research indicates that this compound can stabilize gold nanoparticles when reacted with amino acids under controlled conditions, enhancing the understanding of biomolecule interactions with metal ions .
Medicinal Chemistry
The therapeutic potential of this compound has been explored in various medical contexts.
Anticancer Research:
- Gold Compounds in Oncology: Some studies have investigated the use of gold compounds, including this compound, as potential anticancer agents. These compounds are being evaluated for their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .
Neurotoxicity Studies:
- Toxicological Assessments: Investigations into the neurotoxic effects of gold compounds highlight the necessity for careful evaluation of their safety profiles. Chronic treatment studies have shown that this compound may exhibit toxic effects at high doses, necessitating further research into safe therapeutic windows .
Cosmetic Applications
This compound is also being explored for its potential use in cosmetic formulations.
Skin Care Products:
- Formulation Stability: Its properties may contribute to the stability and effectiveness of topical formulations. The incorporation of gold compounds is believed to enhance skin penetration and bioavailability of active ingredients, although comprehensive studies are still required to substantiate these claims .
Data Table: Comparative Applications
Application Domain | Specific Use Cases | Key Benefits |
---|---|---|
Catalysis | Synthesis of heterocycles | High efficiency and selectivity |
Nanotechnology | Fabrication of core/alloy nanoparticles | Unique optical properties |
Medicinal Chemistry | Potential anticancer agent | Induces apoptosis with minimal toxicity |
Cosmetic Formulations | Enhances stability and efficacy | Improved skin penetration |
Mechanism of Action
The mechanism by which sodium tetrabromoaurate exerts its effects involves the interaction of the tetrabromoaurate anion with molecular targets. In biological systems, it can interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved are still under investigation, but it is believed to disrupt cellular processes by binding to proteins and nucleic acids .
Comparison with Similar Compounds
Sodium tetrachloroaurate (NaAuCl₄): Similar in structure but contains chloride ions instead of bromide.
Sodium tetrabromopalladate (NaPdBr₄): Contains palladium instead of gold.
Gold(III) bromide (AuBr₃): A precursor used in the synthesis of sodium tetrabromoaurate.
Uniqueness: this compound is unique due to its specific combination of gold and bromide ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its applications in nanoparticle synthesis and catalysis make it a valuable compound in various fields .
Biological Activity
Sodium tetrabromoaurate (NaAuBr₄) is a gold-containing compound that has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is a coordination compound where gold is in the +3 oxidation state, coordinated by four bromine atoms. It typically appears as a yellowish to orange crystalline solid. Its structure is isomorphous with sodium tetrachloroaurate, indicating similar coordination geometry but differing halide ligands.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including drug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action is believed to involve:
- Disruption of Cellular Processes : The gold ions can interfere with enzymatic activities and cellular signaling pathways, leading to cell death.
- Oxidative Stress Induction : this compound may induce oxidative stress in bacterial cells, which can result in apoptosis due to damage to cellular components.
Table 1 summarizes the antimicrobial efficacy of this compound against different bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of thioredoxin reductase |
Enterococcus faecium | 64 µg/mL | Induction of oxidative stress |
Escherichia coli | 128 µg/mL | Disruption of cell membrane integrity |
Anticancer Activity
This compound also shows potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Thioredoxin Reductase : This enzyme is crucial for maintaining redox balance in cells; its inhibition leads to increased oxidative stress and subsequent cancer cell apoptosis.
- Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Table 2 presents findings from recent studies on the cytotoxic effects of this compound on cancer cell lines:
Cancer Cell Line | IC₅₀ (µM) | Observed Effects |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 25 | Increased reactive oxygen species |
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities of this compound. For example:
- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, suggesting strong potential for clinical applications in treating resistant infections .
- Cytotoxicity Against Cancer Cells : Another investigation focused on its effects on HeLa cells, revealing that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation .
- Mechanistic Insights : Further research has elucidated that this compound's interaction with thioredoxin reductase is a critical pathway for its biological activity. This interaction not only inhibits the enzyme but also alters cellular redox status, contributing to its antimicrobial and anticancer effects .
Q & A
Q. Basic: What are the standard protocols for synthesizing Sodium Tetrabromoaurate and ensuring its purity?
Methodological Answer:
this compound is typically synthesized by reacting hydrogen tetrabromoauric acid (HAuBr₄) with sodium hydroxide (NaOH) or sodium bromide (NaBr) in aqueous solution under controlled pH (acidic to neutral conditions). The reaction can be represented as:
Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Purity is confirmed via elemental analysis (Au, Br, Na content), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) to verify hydration levels. Impurities such as chloride or residual solvents are detected using ion chromatography or ICP-MS .
Table 1: Key Physicochemical Properties of NaAuBr₄
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 539.57 g/mol | |
Solubility | Highly soluble in water, ethanol | |
Stability | Moisture-sensitive; store in desiccators |
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound in solution?
Methodological Answer:
UV-Visible spectroscopy is critical for monitoring gold(III) speciation, as NaAuBr₄ exhibits a characteristic absorption peak near 380–400 nm due to ligand-to-metal charge transfer (LMCT) transitions. FTIR spectroscopy identifies Br-Au bonding vibrations (400–300 cm⁻¹). For structural analysis, X-ray absorption spectroscopy (XAS) at the Au L₃-edge provides coordination geometry and oxidation state confirmation. Pair these with Raman spectroscopy to distinguish Br⁻ vs. AuBr₄⁻ vibrational modes .
Q. Advanced: How can the reduction kinetics of this compound be quantitatively analyzed to determine reaction mechanisms?
Methodological Answer:
Time-resolved UV-Vis spectrophotometry is the gold standard for tracking reduction kinetics. For example, in amino acid-mediated reductions (e.g., L-tyrosine), monitor absorbance decay at 390 nm to calculate rate constants. Use pseudo-first-order conditions by maintaining excess reductant. Complementary techniques:
- Stopped-flow spectroscopy : Resolve fast kinetics (<1 s).
- Electrochemical methods : Cyclic voltammetry identifies redox potentials and electron-transfer steps.
- DFT calculations : Model transition states to validate proposed mechanisms .
Table 2: Example Kinetic Parameters for NaAuBr₄ Reduction
Reductant | pH | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Source |
---|---|---|---|---|
L-tyrosine | 10 | 58.3 | ||
Ethanol | 2 | 42.1 |
Q. Advanced: What experimental parameters influence the size distribution of gold nanoparticles synthesized from NaAuBr₄?
Methodological Answer:
Key parameters include:
- Reductant type and ratio : Amino acids (e.g., glycyl-L-tyrosine) slow nucleation, yielding smaller nanoparticles (2–5 nm) compared to stronger reductants like citrate.
- pH : Alkaline conditions (pH 10–12) favor slower reduction, enabling size control.
- Temperature : Higher temperatures accelerate reduction, leading to polydisperse particles.
- Gold concentration : Intermediate concentrations (0.1–1 mM) minimize aggregation. Validate via SAXS (size distribution) and HRTEM (morphology) .
Table 3: Impact of Amino Acid Ratios on AuNP Size
Glycyl-L-tyrosine : L-tyrosine | Mean Particle Size (nm) | Polydispersity Index |
---|---|---|
1:0 | 3.2 ± 0.5 | 0.12 |
1:1 | 5.8 ± 1.1 | 0.21 |
0:1 | 8.3 ± 1.7 | 0.29 |
Source: Adapted from Bhargava et al. (2005) |
Q. Data Contradiction: How to resolve discrepancies in reported reaction pathways for NaAuBr₄ reduction?
Methodological Answer:
Contradictions often arise from varying experimental conditions (pH, reductant strength, or solvent polarity). To resolve:
Systematic replication : Reproduce studies under identical conditions.
Isotopic labeling : Use - or -labeled reagents to track ligand exchange.
In situ XAFS : Monitor Au oxidation state and coordination changes during reduction.
Cross-validate with computational models (e.g., Marcus theory for electron transfer) .
Q. Basic: What are the key considerations for storing NaAuBr₄ to prevent decomposition?
Methodological Answer:
NaAuBr₄ is hygroscopic and light-sensitive. Best practices:
- Store in amber glass vials under inert gas (Ar/N₂).
- Use desiccants (silica gel) to avoid hydration.
- Avoid prolonged exposure to temperatures >25°C.
- Periodically check purity via XRD to detect crystalline degradation .
Q. Advanced: How do pH and ligand environment affect the stability of NaAuBr₄ in solution?
Methodological Answer:
At low pH (<2), NaAuBr₄ undergoes hydrolysis to form AuBr₃(OH)⁻, altering redox potential. In alkaline conditions, Br⁻ ligands may dissociate, forming Au(OH)₄⁻. Stabilizing ligands (e.g., PPh₃) can prevent disproportionation. Use potentiometric titration to map pH-dependent speciation and UV-Vis/EXAFS to confirm ligand substitution .
Properties
IUPAC Name |
sodium;tetrabromogold(1-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.Na/h;4*1H;/q+3;;;;;+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPPMRNISYJZFW-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].Br[Au-](Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52495-41-7 | |
Record name | Aurate(1-), tetrabromo-, sodium (1:1), (SP-4-1)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52495-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium tetrabromoaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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